1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

Description

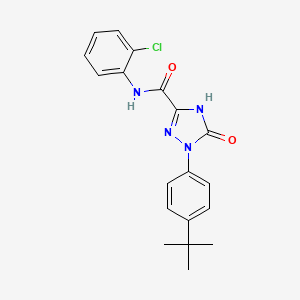

This compound belongs to the 1,2,4-triazole-3-carboxamide class, characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 1 and a 2-chlorophenylamide moiety at position 2. Such structural features are critical in pharmaceutical and agrochemical contexts, where solubility, metabolic stability, and target binding are modulated by substituent choice .

Properties

Molecular Formula |

C19H19ClN4O2 |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C19H19ClN4O2/c1-19(2,3)12-8-10-13(11-9-12)24-18(26)22-16(23-24)17(25)21-15-7-5-4-6-14(15)20/h4-11H,1-3H3,(H,21,25)(H,22,23,26) |

InChI Key |

MTMJDKQWKYPCNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the tert-butyl group to the phenyl ring.

Attachment of the Chlorophenyl Amide Group: This can be done through amide bond formation reactions, such as the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Key Observations :

- Electronic Effects : The 2-chlorophenylamide group introduces electron-withdrawing effects, which may enhance hydrogen-bonding interactions with biological targets relative to the N,N-dimethylcarboxamide analog .

- Bioactivity : While etaconazole and propiconazole (pesticides) leverage chloro-substituents and rigid dioxolane rings for agrochemical efficacy, the target compound’s tert-butyl group suggests a niche application, possibly in medicinal chemistry for steric-driven target selectivity .

Computational Insights into Comparative Properties

- Docking Studies (AutoDock) : The tert-butyl group may sterically hinder binding to certain receptors compared to smaller substituents (e.g., dichlorophenyl). Conversely, the 2-chlorophenylamide could form stronger halogen bonds than dimethylcarboxamide .

- Crystallography (SHELX) : Structural refinements could reveal conformational differences in solid-state packing due to bulky substituents, affecting solubility and stability .

Biological Activity

1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 370.83 g/mol. The structure features a triazole ring that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that 1-(4-tert-butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole derivatives demonstrate effectiveness against various bacterial strains. For instance, a study reported that compounds with similar triazole structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. A case study demonstrated that 1-(4-tert-butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Another aspect of the biological activity of this compound is its anti-inflammatory properties. Studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

The mechanisms through which 1-(4-tert-butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole acts involve:

- Enzyme Inhibition : Compounds in this class inhibit specific enzymes linked to disease processes.

- Receptor Modulation : They may interact with various biological receptors influencing cellular signaling pathways.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Cytotoxicity against MCF-7 and HeLa cells | |

| Anti-inflammatory | Inhibition of COX-2 |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various triazole derivatives including our compound against clinical isolates. Results indicated a significant reduction in bacterial viability when treated with the compound at concentrations as low as 10 µg/mL.

- Anticancer Research : A series of experiments were conducted on human cancer cell lines where the compound was shown to induce apoptosis via caspase activation pathways. This suggests potential use in cancer therapeutics.

Q & A

Basic Research Question

- Column selection : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% formic acid).

- Detection : UV at 254 nm for triazole absorption. For trace byproducts, employ high-resolution LC-MS (Q-TOF) with positive ion mode .

- Validation : Spiking experiments with synthetic standards confirm retention times.

What experimental designs are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

Advanced Research Question

- Dose-response curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate. Include positive controls (e.g., known triazole-based inhibitors).

- Kinetic assays : Use stopped-flow spectrophotometry to measure IC values. For example, similar compounds showed sub-micromolar inhibition of fungal cytochrome P450 enzymes .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Question

- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC. Triazole derivatives are typically stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 200°C.

What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole and amide moieties?

Advanced Research Question

- Scaffold modification : Synthesize analogs with halogen substitutions on the 2-chlorophenyl group or tert-butyl replacements (e.g., isopropyl).

- Bioisosteric replacement : Substitute the amide with sulfonamide or urea groups. Compare IC values to identify critical hydrogen-bonding interactions .

How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.